molecular formula C19H14N4O3 B5257901 (2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

Cat. No.: B5257901
M. Wt: 346.3 g/mol
InChI Key: LPQQLBVIHSJKDJ-UKTHLTGXSA-N
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Description

(2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amide under basic conditions.

    Coupling of the Indole and Prop-2-enamide Moieties: The final step involves the coupling of the indole core with the prop-2-enamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the indole and prop-2-enamide moieties.

    Reduction Products: Reduced derivatives, such as amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(1H-indol-3-yl)acrylamide: Similar structure but lacks the nitrophenyl group.

    (2E)-2-cyano-3-(1H-indol-3-yl)-N-phenylprop-2-enamide: Similar structure but lacks the methyl and nitro groups on the phenyl ring.

Uniqueness

(2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is unique due to the presence of both the cyano and nitrophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-12-6-7-17(18(8-12)23(25)26)22-19(24)13(10-20)9-14-11-21-16-5-3-2-4-15(14)16/h2-9,11,21H,1H3,(H,22,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQQLBVIHSJKDJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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